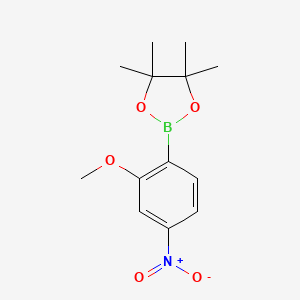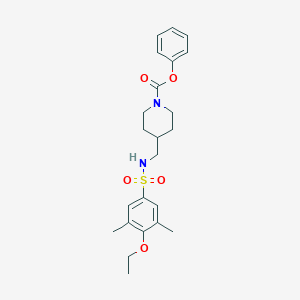
Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate" is a structurally complex molecule that is likely to be involved in various biological activities due to the presence of a piperidine ring and a sulfonamide group. Piperidine derivatives are known for their wide range of biological activities, including acting as receptor antagonists and enzyme inhibitors . The sulfonamide group is a common feature in many drug molecules and can contribute to the compound's bioavailability and selectivity .
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step reactions starting from simple piperidine or its esters. For example, the synthesis of sulfonamide derivatives can be achieved by reacting piperidine with sulfonyl chlorides under controlled conditions . The introduction of various substituents on the piperidine ring or the phenyl ring attached to the sulfonamide group can significantly alter the compound's biological activity and pharmacokinetic properties .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their interaction with biological targets. The presence of substituents like ethoxy, methyl, and carboxylate groups can influence the molecule's conformation and, consequently, its binding affinity to receptors or enzymes . The steric and electronic effects of these groups can also affect the molecule's ability to penetrate the blood-brain barrier or its metabolic stability .
Chemical Reactions Analysis
Piperidine derivatives can undergo various chemical reactions, including substitutions, additions, and cyclizations, depending on the functional groups present in the molecule . These reactions can be exploited to synthesize a wide array of compounds with diverse biological activities. For instance, the introduction of a carboxamido group can lead to the formation of opioid receptor antagonists , while the incorporation of a triazine moiety can yield inhibitors of soluble epoxide hydrolase .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of substituents on the molecule . These properties are important for the compound's formulation and delivery as a potential therapeutic agent. For example, the bioavailability of a compound can be improved by modifying its susceptibility to metabolic enzymes, as seen with certain sulfonamide derivatives .
Scientific Research Applications
Beta(3) Adrenergic Receptor Agonism
A study by Hu et al. (2001) focused on the development of novel (4-piperidin-1-yl)-phenyl sulfonamides, which showed potent full agonism at the beta(3) receptor, suggesting potential applications in treating conditions like obesity and diabetes through receptor activation mechanisms. The modification of compounds to include a free carboxylic acid enhanced selectivity for the beta(3) receptor over beta(1) and beta(2) receptors, indicating a precise targeting capability in therapeutic applications Hu et al., 2001.
Metabolic Pathway Elucidation
In the context of metabolic studies, Hvenegaard et al. (2012) investigated the oxidative metabolism of Lu AA21004, identifying the key cytochrome P450 enzymes involved. This research provides insight into the metabolic breakdown and potential interactions of compounds structurally related to Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate, highlighting its metabolism to various metabolites, including a 4-hydroxy-phenyl metabolite and a sulfoxide, among others Hvenegaard et al., 2012.
Chemical Synthesis and Reactivity
Um et al. (2009) provided a kinetic study on the aminolysis of X-substituted phenyl diphenylphosphinates, exploring the effects of amine nature on reactivity and transition-state structure. Such studies are crucial for understanding the chemical reactivity of related sulfonamide compounds, offering insights into their potential synthetic applications and modifications for research and therapeutic use Um et al., 2009.
Enzymatic Reaction Inhibition
Khalid et al. (2014) synthesized and evaluated a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives for their enzyme inhibition activities, specifically targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This research suggests potential applications of Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate derivatives in treating diseases such as Alzheimer's by inhibiting enzymes linked to the disease's progression Khalid et al., 2014.
Future Directions
properties
IUPAC Name |
phenyl 4-[[(4-ethoxy-3,5-dimethylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O5S/c1-4-29-22-17(2)14-21(15-18(22)3)31(27,28)24-16-19-10-12-25(13-11-19)23(26)30-20-8-6-5-7-9-20/h5-9,14-15,19,24H,4,10-13,16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKLCHWWAYVOMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-((4-ethoxy-3,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


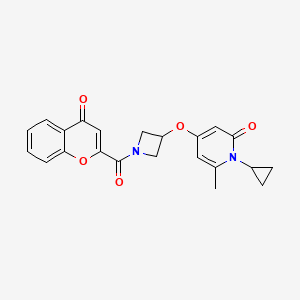
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(oxolan-2-yl)acetic acid](/img/structure/B2499245.png)
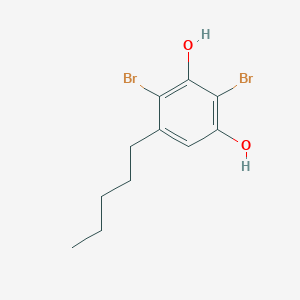
![2-(2-(2,5-dimethylphenyl)-2-oxoethyl)-4-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2499249.png)
![(Z)-3-phenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2499250.png)
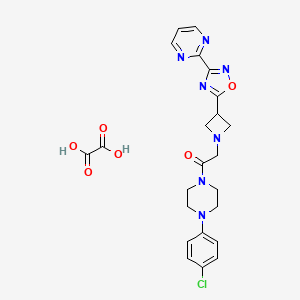
![2-chloro-N-[2-methyl-4-(4-methylpiperazin-1-yl)phenyl]-5-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2499255.png)
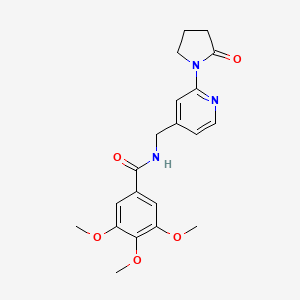
![N'-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]isonicotinohydrazide](/img/structure/B2499257.png)
![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-{2-[(trifluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B2499258.png)
![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cinnamamide](/img/structure/B2499259.png)
![2-[4-(methoxycarbonyl)-3-nitro-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2499260.png)
